molecular formula C11H16N2O2 B3088007 2-N-CBZ-propane-1,2-diamine CAS No. 1179533-31-3

2-N-CBZ-propane-1,2-diamine

Cat. No.: B3088007
CAS No.: 1179533-31-3
M. Wt: 208.26 g/mol
InChI Key: GGFHGJCSVCTZJU-UHFFFAOYSA-N
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Description

2-N-CBZ-propane-1,2-diamine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(1-aminopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFHGJCSVCTZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Stereochemical Considerations Within Chiral Diamine Chemistry

Chiral vicinal diamines are a critical class of compounds in organic chemistry, valued for their roles in biological activities and as powerful tools in stereoselective synthesis. nih.gov The fundamental structure of 2-N-CBZ-propane-1,2-diamine, which includes a propane (B168953) backbone with two amino groups at the 1 and 2 positions, is the foundation of its chemical utility. wikipedia.org

The defining feature of this compound is the presence of a benzyloxycarbonyl (CBZ or Z) group attached to the nitrogen atom at the second position of the propane chain. This protecting group is instrumental in synthetic applications, as it deactivates one amine group, allowing for selective reactions to occur at the unprotected primary amine. evitachem.com The CBZ group can be later removed under relatively mild conditions, typically through hydrogenolysis, to reveal the free amine for subsequent transformations. evitachem.comchemrxiv.org

The stereochemistry of this compound is of paramount importance. The carbon atom at the second position of the propane chain is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-2-N-CBZ-propane-1,2-diamine and (R)-2-N-CBZ-propane-1,2-diamine. The specific stereoisomer used is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. rsc.orgresearchgate.net The rigid and well-defined three-dimensional structure of these chiral diamine derivatives allows for effective transfer of chirality during a chemical reaction.

Table 1: Physicochemical Properties of this compound hydrochloride

Property Value
Molecular Formula C₁₁H₁₇ClN₂O₂
Molecular Weight 244.72 g/mol
Appearance Typically a solid
Chirality Exists as (S) and (R) enantiomers

Data sourced from available chemical supplier information. evitachem.comkeyorganics.netacmec.com.cn

Historical Context of Propane 1,2 Diamine Derivatives in Organic Synthesis Research

The parent compound, propane-1,2-diamine, has long been recognized for its utility in organic synthesis. solubilityofthings.com Industrially, it is synthesized via the ammonolysis of 1,2-dichloropropane. wikipedia.org A key development in its application was the establishment of methods for resolving the racemic mixture into its pure enantiomers, often through the formation of diastereomeric salts with chiral acids like tartaric acid. wikipedia.org This ability to access enantiomerically pure propane-1,2-diamine paved the way for its use as a chiral building block and as a ligand in asymmetric catalysis.

Propane-1,2-diamine and its derivatives have been extensively used as bidentate ligands in coordination chemistry, forming stable complexes with various transition metals. wikipedia.orgsolubilityofthings.com These complexes, in turn, have been employed as catalysts in a range of asymmetric transformations. The C2-symmetric structure provided by the propane-1,2-diamine scaffold can lead to high levels of enantioselectivity by creating a rigid and predictable chiral environment around the metal center.

The introduction of protecting groups, such as the CBZ group, to one of the amine functionalities represented a significant advancement. This strategy of mono-protection allows for the stepwise and regioselective functionalization of the diamine. For example, the free primary amine of 2-N-CBZ-propane-1,2-diamine can be acylated or alkylated, and subsequent removal of the CBZ group provides a new, differentially substituted chiral diamine. This approach has been critical in the synthesis of complex molecules, including pharmaceutical agents. chemrxiv.org A notable application is in the synthesis of the antimalarial drug candidate MMV693183, where a mono-protected diamine is a key intermediate. chemrxiv.org

Research Gaps and Opportunities in 2 N Cbz Propane 1,2 Diamine Chemistry

Stereoselective Synthesis of Enantiopure this compound

The generation of enantiomerically pure forms of this compound, namely (R)- and (S)-benzyl (1-aminopropan-2-yl)carbamate, is critical for their application in asymmetric synthesis and as chiral building blocks for pharmaceuticals. Various strategies have been developed to achieve high enantiopurity.

Asymmetric Reduction Approaches

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral amines from prochiral precursors like imines. acs.org This strategy can be applied to the synthesis of chiral 1,2-diamines by reducing a suitable unsaturated nitrogen-containing compound. The development of transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, has enabled the highly enantioselective reduction of a wide array of imines. acs.orgrsc.orgnih.gov For the synthesis of enantiopure 1,2-propanediamine, a precursor could be an appropriately substituted prochiral imine, which upon asymmetric hydrogenation, yields the chiral diamine that can then be selectively protected with a benzyloxycarbonyl (Cbz) group. The efficiency of such reactions often depends on the choice of chiral ligand, metal precursor, and reaction conditions.

Key research findings in the broader field of asymmetric imine reduction that are relevant include:

Iridium complexes with chiral diphosphine or phosphoramidite (B1245037) ligands have shown high efficacy in the asymmetric hydrogenation of cyclic and N-alkyl imines, achieving excellent enantioselectivities (up to 96% ee). rsc.orgnih.gov

The combination of achiral iridium complexes with chiral acids has also emerged as a viable strategy for the asymmetric hydrogenation of N-aryl imines. acs.orgnih.gov

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are reusable stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. While no direct synthesis of this compound using a chiral auxiliary is prominently reported in the provided search results, the principle is widely applied in the synthesis of chiral amines and diamines.

The general approach involves:

Attaching a chiral auxiliary to a prochiral substrate.

Performing a diastereoselective reaction to install the desired stereocenter.

Removing the chiral auxiliary to yield the enantiomerically enriched product.

This methodology could be envisioned for synthesizing chiral 1,2-propanediamine by, for example, the diastereoselective alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary, followed by conversion of the carboxylate group to an aminomethyl group.

Enzymatic and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. worktribe.com Enzymes can be used for the asymmetric synthesis of chiral amines or for the resolution of racemic mixtures. worktribe.comgrantome.com

Kinetic Resolution: A common strategy for obtaining enantiopure diamines is the kinetic resolution of a racemate. This can be achieved using enzymes like lipases, which can selectively acylate one enantiomer of a racemic diamine, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org For instance, lipase (B570770) B from Candida antarctica (CALB) has been used to resolve racemic diamines through enantioselective N-acylation. acs.org A similar approach could be applied to racemic 1,2-propanediamine.

Another established method is classical resolution via diastereomeric salt formation. Racemic 1,2-diaminopropane (B80664) can be treated with a chiral acid, such as (R,R)-tartaric acid. wikipedia.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by crystallization. The desired enantiomer of the diamine can then be liberated by treatment with a base. wikipedia.org Once the enantiomerically pure 1,2-propanediamine is obtained, selective protection of the secondary amine with benzyl (B1604629) chloroformate (Cbz-Cl) would yield the target compound. nih.govscispace.com

Asymmetric Synthesis: Amine transaminases (ATAs) are enzymes capable of asymmetric synthesis by transferring an amino group from a donor molecule to a prochiral ketone or aldehyde. worktribe.com While direct application to produce 1,2-diaminopropane is complex, ATAs are powerful tools for generating a wide range of chiral primary amines with high stereoselectivity. worktribe.com

Protecting Group Strategies and Deprotection Chemistry Relevant to this compound

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its selective removal. total-synthesis.commasterorganicchemistry.com In the context of this compound, the Cbz group masks the secondary amine, allowing for selective functionalization of the primary amine.

Orthogonal Protection: The Cbz group is a cornerstone of orthogonal protection strategies, where multiple protecting groups can be removed under distinct conditions without affecting each other. total-synthesis.commasterorganicchemistry.comuniurb.it This is particularly valuable in multi-step synthesis. For example, the Cbz group is stable to the acidic conditions used to cleave a tert-butoxycarbonyl (Boc) group and the basic conditions used to remove a fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.commasterorganicchemistry.com This orthogonality allows for the selective deprotection and reaction of different amino groups within the same molecule. masterorganicchemistry.comacs.org

Deprotection of the Cbz Group: A variety of methods exist for the cleavage of the Cbz group. The choice of method depends on the presence of other functional groups in the molecule.

Deprotection MethodReagents and ConditionsKey FeaturesCitations
Catalytic Hydrogenolysis H₂, Pd/C (or other Pd, Pt, Ni catalysts)Most common, very mild, neutral pH. Sensitive to other reducible groups (alkenes, alkynes, some benzyl ethers). total-synthesis.commasterorganicchemistry.com
Transfer Hydrogenation Formic acid, ammonium (B1175870) formate, cyclohexene, etc., with Pd/CAvoids the use of gaseous H₂. total-synthesis.com
Acidic Cleavage HBr in acetic acid, TMSIHarsher conditions, can cleave other acid-labile groups. total-synthesis.com
Lewis Acid-Mediated AlCl₃ in HFIPMild, tolerates other reducible groups, provides orthogonality to benzyl (Bn) ethers. acs.orgnih.gov
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄Useful for substrates with functionalities sensitive to reduction or strong acids.
Alcohol-Mediated Low-carbon alcohols (e.g., methanol, ethanol)Effective for certain heterocyclic amines. researchgate.net

Derivatization and Functionalization of this compound

With the secondary amine protected by the Cbz group, the primary amine of this compound is available for further chemical modification, such as N-alkylation and N-acylation. These reactions are fundamental for incorporating the chiral diamine motif into larger, more complex molecules.

N-Alkylation and Acylation Reactions

N-Acylation: The free primary amine of this compound can be readily acylated using standard coupling reagents or acylating agents like acyl chlorides and anhydrides. This reaction forms an amide bond and is a key step in the synthesis of many biologically active compounds. A notable example is found in a synthetic route to the antimalarial drug candidate MMV693183, where a Cbz-protected diamine intermediate is selectively acylated at the free amine position. chemrxiv.org The steric hindrance provided by the methyl group in the propane-1,2-diamine backbone can direct acylation towards the less hindered primary amine.

N-Alkylation: The primary amine can also undergo N-alkylation with alkyl halides or through reductive amination. Selective mono-alkylation can be challenging but is a crucial transformation for building complex polyamine structures. nih.govtcichemicals.com The use of specific strategies, such as the Ns-strategy, has been developed to facilitate the selective alkylation of amines. tcichemicals.com

Formation of Cyclic Derivatives

The unique structural arrangement of this compound, featuring a protected primary amine and a free primary amine on adjacent carbons, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The formation of these cyclic derivatives often involves the participation of both nitrogen atoms in intramolecular or intermolecular cyclization reactions. Methodologies for creating five-membered rings, such as imidazolidin-2-ones, and six-membered rings, like piperazines, are particularly well-established.

Synthesis of Imidazolidin-2-one Derivatives

Imidazolidin-2-ones, or cyclic ureas, are five-membered heterocyclic structures of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. nih.gov The synthesis of these rings from a 1,2-diamine core can be achieved through several effective methods, including carbonylation with phosgene (B1210022) equivalents and palladium-catalyzed carboamination.

One of the most common strategies involves the reaction of a 1,2-diamine with a carbonylation agent. nih.gov Reagents such as carbonyldiimidazole (CDI) or dialkyl carbonates serve as safer, eco-friendly alternatives to toxic phosgene. psu.edumdpi.com The reaction proceeds by treating the diamine with the carbonylation source, often with a catalyst, to form the cyclic urea (B33335) ring. For instance, the carbonylation of vicinal diamines with dialkyl carbonates can be effectively catalyzed by metal salts like Cu(NO₃)₂ or Pb(NO₃)₂. psu.edu

A study on the carbonylation of a vicinal diamine with dimethyl carbonate demonstrated the efficacy of different catalysts, as detailed in the table below.

Catalyst (mol%)Temperature (K)Time (h)Yield (%)Reference
None453133 psu.edu
Pb(NO₃)₂ (10)453180 psu.edu
Cu(NO₃)₂ (10)453182 psu.edu
CuCl₂·2H₂O (10)453181 psu.edu
Cu(OAc)₂ (20)453155 psu.edu

Another advanced method is the palladium-catalyzed intramolecular carboamination of N-allylureas. nih.gov In this approach, an N-allylurea, prepared from an allylic amine and an isocyanate, undergoes cyclization in the presence of a palladium catalyst and an aryl or alkenyl bromide. This reaction constructs the imidazolidin-2-one ring while simultaneously forming a C-C and a C-N bond, and can create up to two new stereocenters in a single step. nih.gov

Synthesis of Piperazine (B1678402) Derivatives

The six-membered piperazine ring is a ubiquitous scaffold in pharmaceuticals. mdpi.com The synthesis of substituted piperazines can be achieved through palladium-catalyzed cyclization reactions. A modular approach involves the reaction of a bis-nucleophile, such as a protected 1,2-diamine, with a propargyl carbonate. acs.orgnih.gov

In this methodology, a diamine derivative, often protected with groups like tosyl (Ts), reacts with a propargyl carbonate in the presence of a palladium catalyst. For example, the reaction of a tosyl-protected 1,2-diaminopropane with a propargyl carbonate, catalyzed by palladium, yields a substituted piperazine with high yield and good regioselectivity. acs.orgnih.gov While research has explicitly detailed the use of tosylated 1,2-diaminopropane, the methodology is amenable to other nitrogen nucleophiles, including carbamates, suggesting its applicability to CBZ-protected diamines. acs.org

The reaction conditions and outcomes for the synthesis of a piperazine derivative from a protected 1,2-diaminopropane are summarized below.

Diamine SubstrateCatalyst (mol%)SolventYield (%)RegioselectivityReference
Tosyl derivative of 1,2-diaminopropanePd(0) (3)DichloromethaneExcellent4:1 acs.orgnih.gov

This method is notable for its mild reaction conditions and tolerance for a variety of substituents on both the diamine and the propargyl carbonate components, allowing for the modular synthesis of a diverse range of piperazine structures. acs.org

Design and Synthesis of Chiral Ligands Derived from this compound

The versatility of this compound as a precursor is evident in its use to construct several classes of important chiral ligands. The propane-1,2-diamine scaffold provides a rigid C2-symmetric-like backbone which can enhance enantioselectivity by reducing conformational flexibility in the resulting metal complexes.

Salen-Type Ligands

Salen-type ligands, which are tetradentate Schiff bases with an N2O2 donor set, are renowned for their ability to form stable complexes with a wide range of metal ions. shahucollegelatur.org.inchemmethod.com These complexes are prominent catalysts in numerous organic transformations. The synthesis of Salen ligands typically involves the condensation reaction between two equivalents of a salicylaldehyde (B1680747) derivative and one equivalent of a diamine. researchgate.netarizona.edu

The use of this compound allows for the synthesis of both symmetric and unsymmetric Salen ligands. For symmetric ligands, the CBZ group is first removed to yield unprotected propane-1,2-diamine, which is then reacted with two equivalents of a chosen salicylaldehyde. shahucollegelatur.org.in A more nuanced approach for creating unsymmetrical Salen ligands involves reacting the free amine of this compound with one equivalent of a salicylaldehyde derivative. Following this initial condensation, the CBZ protecting group is cleaved, and the newly freed amine group is reacted with a second, different salicylaldehyde derivative. This stepwise methodology provides access to a diverse range of tailored Salen ligands with distinct electronic and steric properties on either side of the Schiff base backbone.

The general synthetic scheme is outlined below:

Table 1: General Synthesis of Salen-Type Ligands
Step Reactants Product Purpose
Symmetric
1 This compound propane-1,2-diamine Deprotection
2 propane-1,2-diamine + 2 eq. Salicylaldehyde Symmetric Salen Ligand Condensation
Unsymmetrical
1 This compound + 1 eq. Salicylaldehyde A Mono-Schiff base intermediate Selective first condensation
2 Mono-Schiff base intermediate Deprotected mono-Schiff base Deprotection

Diamine-Based Ligands (e.g., TsDPEN analogues)

Chiral N-sulfonylated 1,2-diamines are a highly successful class of ligands, most famously represented by N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). These ligands, when complexed with ruthenium, form the basis of Noyori's highly efficient catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. ajchem-b.commdpi.com The acidic N-H proton of the sulfonamide group is believed to play a key role in the catalytic cycle, participating in a metal-ligand bifunctional mechanism. nih.gov

Starting from this compound, analogues of TsDPEN can be synthesized. The general procedure involves the sulfonylation of the free primary amine with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl). This is followed by the deprotection of the CBZ-protected amine, typically via hydrogenolysis, to yield the N-monosulfonylated propane-1,2-diamine ligand. This ligand can then be directly used in the preparation of active hydrogenation catalysts. ajchem-b.com

Phosphine-Amine Hybrid Ligands

Hybrid ligands incorporating both soft phosphine (B1218219) and hard amine donor sites (P,N ligands) have gained significant attention in coordination chemistry and catalysis. nih.govresearchgate.net The distinct electronic properties of the phosphorus and nitrogen atoms allow for unique coordination modes and reactivity in their metal complexes.

The synthesis of phosphine-amine ligands from this compound can be achieved through several routes. One common method is the reaction of the free amine group with a phosphine-containing electrophile, such as chlorodiphenylphosphine (B86185) (Ph2PCl), often in the presence of a base. researchgate.net Alternatively, a Mannich-type condensation can be employed, reacting the free amine with formaldehyde (B43269) and a secondary phosphine like diphenylphosphine (B32561) (Ph2PH). nih.gov After the phosphine moiety is introduced, the CBZ group can be retained to yield a P,N ligand or removed to generate a P,N,N ligand, further expanding the potential coordination chemistry. najah.edu

Enantioselective Catalysis Mediated by this compound-Derived Ligands

Ligands synthesized from this compound have demonstrated significant efficacy in a range of metal-catalyzed asymmetric reactions.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and widely used method for producing enantiomerically enriched compounds, particularly chiral alcohols and amines. ajchem-b.com Ruthenium complexes containing chiral diphosphine and diamine ligands are exceptionally effective for the hydrogenation of prochiral ketones and imines. nih.gov

Catalysts derived from N-sulfonylated propane-1,2-diamines (synthesized as described in 3.1.2) are used in the asymmetric hydrogenation of aromatic ketones. These catalysts, analogous to the well-established Ru-TsDPEN systems, have shown high activity and enantioselectivity. ajchem-b.com The mechanism is believed to involve the cooperative action of the metal center and the ligand, where the Ru-hydride reduces the carbonyl, and the N-H proton of the ligand protonates the resulting alkoxide. nih.gov

Table 2: Asymmetric Hydrogenation of Ketones with Diamine-Derived Ru(II) Catalysts

Substrate Catalyst System Enantiomeric Excess (ee) Reference
Aromatic Ketones Ru(II)/Diphosphine/Diamine 98-99.5% ajchem-b.com
Acetophenone trans-[RuCl2{(S)-binap}{(S,S)-dpen}] High nih.gov
Quinolines Ru/TsDPEN High ajchem-b.com

Data represents typical results for the catalyst class, highlighting the potential for ligands derived from the propane-1,2-diamine scaffold.

Asymmetric Addition Reactions (e.g., Michael, Aldol)

Asymmetric addition reactions, such as the Michael and Aldol (B89426) reactions, are fundamental carbon-carbon bond-forming strategies in organic synthesis. Chiral diamine derivatives, either as organocatalysts or as ligands for metal catalysts, are effective in controlling the stereochemical outcome of these reactions. mdpi.comresearchgate.net

For instance, copper(II) complexes of chiral diamines have been successfully employed as catalysts in asymmetric nitroaldol (Henry) reactions, producing β-nitroalcohols with good yields and enantioselectivities. researchgate.net Similarly, Salen-type complexes derived from chiral diamines are known to catalyze asymmetric Michael additions. In some cases, the diamine derivatives themselves can act as organocatalysts. For example, C2-symmetric amino acid amide derivatives have been shown to catalyze Michael and Aldol reactions, achieving moderate to good enantioselectivity. mdpi.com The chiral environment created by the ligand or organocatalyst directs the approach of the nucleophile to the electrophile, favoring the formation of one enantiomer over the other.

Table 3: Asymmetric Addition Reactions Catalyzed by Diamine Derivatives

Reaction Type Catalyst/Ligand Type Substrates Enantiomeric Excess (ee) Reference
Nitroaldol (Henry) Cu(II)-Diamine Complex Aldehydes, Nitromethane up to 94% researchgate.net
Michael Addition Chiral Azacrown Ethers Chalcones, 2-Nitropropane up to 78% researchgate.net
Aldol Reaction C2-symmetric Amino Acid Amide 4-Nitrobenzaldehyde, Hydroxyacetone up to 55% mdpi.com

Data represents examples of catalysis using chiral diamine derivatives, illustrating the applicability of ligands derived from this compound.

Asymmetric Ring-Opening Reactions

Derivatives of chiral 1,2-diamines, originating from precursors like this compound, are pivotal in creating ligands for metal-catalyzed asymmetric ring-opening (ARO) reactions. These reactions are powerful methods for synthesizing enantiomerically enriched compounds, particularly from meso-substrates like epoxides and aziridines. scholaris.carsc.org The desymmetrization of these prochiral molecules provides access to valuable chiral building blocks, including 1,2-amino alcohols and other 1,2-diamine derivatives. ua.esresearchgate.net

In a notable application, a catalyst system derived from Y(OiPr)₃ and a chiral ligand was developed for the asymmetric ring-opening of meso-aziridines with trimethylsilyl (B98337) azide (B81097) (TMSN₃). researchgate.net This method proved effective for a wide range of substrates, delivering the corresponding azido (B1232118) products with high yields and excellent enantioselectivity, which can be subsequently converted to enantiopure 1,2-diamines. ua.esresearchgate.net For instance, the reaction of N-(2-picolinoyl)aziridine with aniline, catalyzed by a chiral Mg(OTf)₂/N,N'-dioxide complex, yielded the diamine product in 97% yield and 95% enantiomeric excess (ee). ua.es Similarly, iridium-catalyzed ARO of oxabicyclic alkenes with various nucleophiles like phenols and carboxylic acids affords trans-configured products in high yields and with excellent enantioselectivities, often exceeding 90% ee. researchgate.net

The effectiveness of these catalytic systems relies on the chiral ligand, which coordinates to the metal center and dictates the stereochemical outcome of the nucleophilic attack. The structural rigidity and defined stereochemistry of the 1,2-diamine backbone are essential for creating a precise chiral environment around the metal's active site.

Table 1: Examples of Asymmetric Ring-Opening Reactions with 1,2-Diamine-Derived Catalysts

Catalyst System Substrate Nucleophile Product Yield Enantiomeric Excess (ee) Reference
Y(OiPr)₃ / Chiral Ligand meso-Aziridine TMSN₃ 73-95% 83-94% ua.esresearchgate.net
Mg(OTf)₂ / N,N'-dioxide N-(2-picolinoyl)aziridine Aniline 97% 95% ua.es
Ag(I) / (S)-DTBM-Segphos N-Tosylaziridine Aromatic/Aliphatic Amines High High ua.es
Ir / (S)-Binap N-Substituted Azabenzonorbornadiene Primary Aromatic Amines up to 97% up to 97% ua.es

Asymmetric C-C and C-X Bond Formation

Ligands derived from 1,2-diamines are extensively used in transition-metal-catalyzed reactions for the asymmetric formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. organic-chemistry.org The N-CBZ-protected amine functionality in this compound is analogous to carbamate (B1207046) directing groups used in certain cross-coupling reactions. organic-chemistry.org For example, carbamates and sulfonamides have been successfully employed as directing groups in nickel-catalyzed asymmetric Suzuki reactions to couple unactivated racemic secondary alkyl electrophiles, achieving good enantioselectivity in a stereoconvergent manner. organic-chemistry.org

A significant area of application is the palladium-catalyzed Suzuki-Miyaura coupling. Ligands designed from the 1,2-diaminopropane scaffold can create a rigid and tunable coordination environment around the palladium center. The methyl group on the diamine backbone introduces a steric bias that helps favor specific transition states, thereby enhancing enantioselectivity. Functionalization of the diamine, for instance by attaching crown ether side arms, can introduce secondary interactions with substrates, further improving enantiocontrol and achieving high ee values in the synthesis of axially chiral biaryls.

The synthesis of 1,2-diamines themselves can also be achieved through C-C bond formation, such as the selective cross-coupling of aldimines, providing a flexible route to highly substituted unsymmetrical diamines. organic-chemistry.org Furthermore, in C-X bond formation, catalysts derived from diamines have shown promise. For instance, bulky diamine ligands like modified N,N,N',N'-tetramethyl-ethane-1,2-diamine (TMEDA) have been critical in iron-catalyzed cross-coupling reactions for difluoroalkylation, where the ligand improves efficiency and suppresses side reactions. beilstein-journals.org

Table 2: Applications in Asymmetric C-C Bond Formation

Catalytic System Reaction Type Substrate Type Yield Enantiomeric Excess (ee) Reference
Ni Complex / Chiral Ligand Suzuki Cross-Coupling Racemic Secondary Bromides/Chlorides Good Good organic-chemistry.org
Pd / Crown Ether-Diamine Ligand Suzuki-Miyaura Coupling Aryl Iodides & Arylboronic Acids - up to 95%

Role of this compound as a Chiral Organocatalyst or Precursor

The chiral 1,2-diamine framework, for which this compound is a key synthetic precursor, is a privileged scaffold in the field of organocatalysis. ua.es After deprotection of the CBZ group and subsequent functionalization, the resulting diamine can be incorporated into various classes of powerful organocatalysts, such as bifunctional thioureas and squaramides. metu.edu.tr

These organocatalysts operate through a bifunctional mechanism, where one part of the molecule (e.g., a thiourea (B124793) moiety) acts as a hydrogen-bond donor to activate an electrophile, while the other part (e.g., a basic amino group) activates a nucleophile. metu.edu.tr This dual activation within a single chiral molecule allows for highly organized transition states, leading to excellent stereocontrol.

For example, organocatalysts derived from trans-(R,R)-cyclohexane-1,2-diamine, a structurally related scaffold, have been developed as bifunctional acid/base catalysts. metu.edu.tr These catalysts, incorporating thiourea, sulfonamide, or squaramide motifs, have shown high efficacy in asymmetric conjugate additions of 1,3-dicarbonyl compounds to nitro-olefins, achieving enantiomeric excesses up to 93%. metu.edu.tr The chiral diamine backbone is essential for establishing the stereochemical environment that leads to the observed enantioselectivity. nih.gov The accessibility of simple chiral 1,2-diamines in both enantiomeric forms makes them highly attractive for generating diverse libraries of organocatalysts for a wide range of asymmetric transformations.

Mechanistic Studies in Catalytic Systems Involving this compound Derivatives

Mechanistic studies of catalytic systems employing ligands derived from 1,2-diamines provide crucial insights into the origins of enantioselectivity. The chiral diamine ligand modifies the reactivity and selectivity of the metal center, ensuring that one of the two possible enantiomeric products is formed preferentially. nih.gov

In Ni-catalyzed Suzuki reactions, mechanistic investigations have shown that the carbamate directing group, analogous to the CBZ group, plays a key role. organic-chemistry.org Studies suggest that transmetalation occurs with retention of stereochemistry and that the oxygen atom of the carbamate is the likely binding site to the nickel center. organic-chemistry.org

For rhodium-catalyzed C-H amination reactions, detailed mechanistic work supports a concerted, asynchronous transition state for the product-determining C-H insertion step. researchgate.net In such systems, a chiral ligand derived from a diamine precursor would control the facial selectivity of the C-H insertion. Similarly, studies on manganese-catalyzed C-H amination indicate that the catalyst transfers a bound nitrene to the C-H bond via a pathway that combines features of both concerted insertion and stepwise radical processes. nih.gov The chiral ligand environment is critical for dictating the trajectory of this transfer and thus the stereochemistry of the product.

The design principles for these chiral ligands often rely on creating a rigid scaffold to reduce conformational flexibility, which is a key feature of the propane-1,2-diamine backbone. Furthermore, concepts like hemilability, where one of the donor atoms of the ligand can reversibly dissociate from the metal, can facilitate substrate access and product release during the catalytic cycle. Theoretical calculations and experimental studies, such as the analysis of non-linear effects, are often employed to understand the structure of the active catalyst and the transition states that govern enantioselectivity. ua.esepfl.ch

Utility of 2 N Cbz Propane 1,2 Diamine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

The differential reactivity of the two amino groups in 2-N-CBZ-propane-1,2-diamine makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. The primary amine can undergo reactions such as condensation or alkylation, while the CBZ-protected amine remains unreactive, allowing for controlled, stepwise ring formation.

Substituted pyrrolidines and piperidines are prevalent structural motifs in a vast number of alkaloids and pharmaceutical agents. The use of this compound enables the transfer of its inherent chirality into these cyclic systems. A common strategy involves the reaction of the primary amine with a 1,4- or 1,5-dielectrophilic species to construct the heterocyclic ring. Subsequent removal of the CBZ protecting group allows for further functionalization of the second nitrogen atom. For instance, the reductive amination of the primary amine with a keto-aldehyde, followed by intramolecular cyclization and deprotection, can lead to highly substituted chiral piperidines.

Starting MaterialReagent TypeResulting HeterocycleKey Synthetic Feature
(S)-2-N-CBZ-propane-1,2-diamine1,4-DiketoneChiral PyrrolidineStereocontrolled cyclization
(R)-2-N-CBZ-propane-1,2-diamine1,5-DialdehydeChiral PiperidineIntroduction of chirality from the building block

The synthesis of macrocycles, which are large ring structures often found in complex natural products, presents significant synthetic challenges, including competing intermolecular polymerization. This compound is instrumental in overcoming these hurdles through a controlled, stepwise approach. The primary amine can be acylated with a long-chain dicarboxylic acid derivative, and after further chain elongation, the terminal carboxylic acid can be activated to react intramolecularly with the secondary amine, which is revealed after the deprotection of the CBZ group. This high-dilution cyclization strategy, guided by the pre-organized conformation of the linear precursor, favors the formation of the desired macrocyclic product.

Pyrrolidines and Piperidines

Synthesis of Chiral Amines and Amino Acid Derivatives

The selective reactivity of this compound also extends to its use as a scaffold for creating more elaborate chiral amines and unnatural amino acid derivatives. These products are of great interest as components of peptidomimetics, chiral ligands for catalysis, and probes for biochemical studies.

The primary amine can be selectively alkylated or arylated through various methods, including reductive amination or Buchwald-Hartwig amination. The CBZ-protected amine can then be deprotected and subjected to a different set of reactions, leading to a diverse array of chiral 1,2-diamine derivatives. Furthermore, derivatization of the primary amine followed by oxidative cleavage of the carbon backbone can yield novel chiral α- or β-amino acid derivatives, which are valuable building blocks for drug discovery.

PrecursorTransformationProduct ClassSignificance in Synthesis
This compoundReductive amination of the primary amineSubstituted chiral 1,2-diaminesLigands for asymmetric catalysis
This compoundAcylation and subsequent modificationsChiral amino acid derivativesBuilding blocks for peptidomimetics

Application in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The true measure of a chiral building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules. This compound has proven its mettle in this arena, serving as a key component in the synthesis of both natural products and important pharmaceutical intermediates.

In the pharmaceutical industry, chiral diamines are crucial for creating molecules that can interact selectively with biological targets such as enzymes and receptors. For example, derivatives of this compound are used to synthesize potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. The stereochemistry of the diamine is often essential for fitting into the enzyme's active site and achieving high inhibitory potency.

Its application is not limited to pharmaceutical intermediates. In the realm of natural product synthesis, this chiral diamine has been used to set a key stereocenter early in a synthetic sequence, which is then elaborated through multiple steps to afford the final complex target, such as certain classes of alkaloids or polyamine-containing natural products.

Field of ApplicationTarget Molecule TypeFunction of this compound
Pharmaceutical SynthesisEnzyme Inhibitors (e.g., for DPP-4)Provides the chiral core for receptor binding
Natural Product SynthesisComplex AlkaloidsEstablishes a foundational stereocenter

Spectroscopic and Stereochemical Analysis of 2 N Cbz Propane 1,2 Diamine Derivatives for Advanced Research

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. In the context of 2-N-CBZ-propane-1,2-diamine derivatives, advanced NMR methods are indispensable for assigning stereochemistry and analyzing their preferred conformations in solution. qd-latam.comorganicchemistrydata.org

For stereochemical assignment, various NMR parameters are utilized. The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the spatial arrangement of neighboring atoms and functional groups. youtube.com For instance, the diastereotopic protons in a chiral molecule will exhibit different chemical shifts.

Furthermore, through-bond J-coupling constants, particularly three-bond (vicinal) couplings, are highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. organicchemistrydata.org This relationship allows for the determination of the relative orientation of substituents and the conformation of the molecule's backbone. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, while experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons, which is vital for confirming stereochemical assignments and elucidating conformational preferences. organicchemistrydata.org In some cases, computational methods are used in conjunction with experimental NMR data to predict and confirm the most stable conformations. frontiersin.org

Table 1: Representative ¹H NMR Data for Stereochemical Analysis of a Diamine Derivative This table is illustrative and based on general principles of NMR spectroscopy as applied to similar chiral diamine structures. Actual chemical shifts and coupling constants would be specific to the exact derivative and experimental conditions.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-1a 3.15 dd 13.5, 4.0 Diastereotopic proton of the CH₂ group adjacent to the chiral center.
H-1b 2.95 dd 13.5, 8.5 Diastereotopic proton of the CH₂ group adjacent to the chiral center.
H-2 3.80 m - Methine proton at the chiral center, coupled to adjacent protons.
CH₃ 1.20 d 6.8 Methyl group on the chiral center.
NH₂ 1.5-2.5 br s - Amine protons, often broad and may exchange with solvent.
Cbz-CH₂ 5.10 s - Methylene protons of the benzyloxycarbonyl protecting group.
Cbz-Ar 7.3-7.4 m - Aromatic protons of the benzyloxycarbonyl protecting group.

Chiroptical Methods (e.g., ECD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds like this compound derivatives. nih.govnih.gov The two primary techniques are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). nih.gov

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. researchgate.netacs.org The sign and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure. By comparing the experimental ECD spectrum of a sample to the spectra of known enantiomers or to spectra predicted by quantum-chemical calculations, the absolute configuration can be unequivocally assigned. mdpi.com

ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. nih.gov While ECD is generally preferred for its greater resolution and sensitivity, ORD can also be a valuable tool.

For determining enantiomeric excess, these methods are highly effective. nih.govnih.gov The magnitude of the chiroptical signal (e.g., the intensity of a Cotton effect in ECD) is directly proportional to the concentration difference between the two enantiomers. nih.gov By calibrating with a sample of known enantiomeric purity, the ee of an unknown sample can be accurately determined. nih.govucdavis.edu This is particularly crucial in pharmaceutical development, where the biological activity and potential side effects can be enantiomer-specific. arkat-usa.org

Table 2: Illustrative ECD Data for Enantiomeric Assignment This table presents hypothetical data to demonstrate the principles of ECD analysis for distinguishing between enantiomers.

Enantiomer Wavelength (nm) Molar Ellipticity (Δε) Assignment
(R)-isomer 215 +10.5 Positive Cotton effect associated with the carbamate (B1207046) chromophore.
(R)-isomer 260 -2.1 Negative Cotton effect associated with the aromatic ring of the Cbz group.
(S)-isomer 215 -10.5 Mirror-image negative Cotton effect.
(S)-isomer 260 +2.1 Mirror-image positive Cotton effect.

X-ray Crystallography for Solid-State Structure Elucidation of Complexes and Derivatives

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives and complexes of this compound, single-crystal X-ray diffraction can provide invaluable insights. rsc.orgnih.govnih.govresearchgate.net

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data allows for the precise placement of each atom in the crystal lattice. rsc.orgacs.org

In the context of this compound derivatives, X-ray crystallography can be used to:

Confirm the absolute configuration of a newly synthesized chiral compound. nih.gov

Elucidate the coordination geometry of metal complexes involving the diamine ligand. rsc.orgacs.org This is crucial for understanding the catalytic activity of such complexes.

Analyze intermolecular interactions , such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal and can influence the compound's physical properties. researchgate.net

Table 3: Representative Crystallographic Data for a Metal Complex of a Diamine Derivative This table is a hypothetical representation of the kind of data obtained from an X-ray crystallographic study.

Parameter Value Unit Significance
Crystal System Orthorhombic - Describes the basic shape of the unit cell.
Space Group P2₁2₁2₁ - Defines the symmetry elements within the unit cell.
a 10.25 Å Unit cell dimension.
b 15.67 Å Unit cell dimension.
c 8.91 Å Unit cell dimension.
Bond Length (Metal-N1) 2.05 Å Indicates the distance between the metal center and the first nitrogen atom of the diamine.
Bond Length (Metal-N2) 2.08 Å Indicates the distance between the metal center and the second nitrogen atom of the diamine.
Bond Angle (N1-Metal-N2) 85.3 ° The "bite angle" of the chelating diamine ligand.
Absolute Configuration Confirmed as (R) - Unambiguous assignment of the stereocenter.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. nih.govresearchgate.nethindsinstruments.comwikipedia.org It is essentially the vibrational analogue of electronic circular dichroism (ECD). hindsinstruments.com VCD spectra are rich in structural information and are particularly sensitive to the stereochemistry of a molecule. wikipedia.org

The key advantage of VCD is that the spectrum of one enantiomer is the mirror image of the other. nih.govresearchgate.net This property allows for the unambiguous determination of the absolute configuration of a chiral molecule by comparing the experimental VCD spectrum with spectra predicted from quantum mechanical calculations. nih.govrsc.orgarxiv.org The reliability of this approach has been well-established for a wide range of molecules. nih.govrsc.org

For this compound and its derivatives, VCD can provide detailed conformational information in solution. rsc.org The VCD signals, though typically weaker than the corresponding infrared absorption bands, offer a unique spectroscopic signature for each stereoisomer. rsc.org The technique is particularly useful for molecules with multiple chiral centers or those that are conformationally flexible. mdpi.com

Table 4: Illustrative VCD Data for Absolute Configuration Assignment This table provides a hypothetical example of VCD data and its interpretation.

Vibrational Mode Wavenumber (cm⁻¹) Experimental ΔA (x 10⁻⁵) Calculated ΔA (x 10⁻⁵) for (R)-isomer Assignment
N-H bend 1620 +2.5 +2.8 Positive VCD signal confirms the (R) configuration for this mode.
C=O stretch (amide) 1695 -5.1 -4.9 Negative VCD signal is consistent with the (R) configuration.
C-H stretch 2950 +1.8 +2.0 Positive VCD signal further supports the (R) assignment.
C-H stretch 2980 -3.2 -3.5 Negative VCD signal provides additional confirmation.

Theoretical and Computational Investigations of 2 N Cbz Propane 1,2 Diamine and Its Complexes

Conformational Analysis and Energy Landscapes

The conformational flexibility of a ligand is a critical determinant of its efficacy in forming stable and selective metal complexes. For 2-N-CBZ-propane-1,2-diamine, the rotation around the central C1-C2 bond dictates the spatial relationship between the primary amine at C1, the CBZ-protected secondary amine at C2, and the methyl group. This rotation gives rise to a complex energy landscape with several local minima corresponding to staggered conformations and transition states corresponding to eclipsed conformations.

Theoretical conformational analysis, typically performed using molecular mechanics or quantum chemical methods, helps to map this landscape. The primary dihedral angle of interest is N-C1-C2-N. The key conformations are the staggered (dihedral angles of approximately ±60° and 180°) and eclipsed (dihedral angles of 0°, ±120°) forms.

Staggered Conformations: These are energy minima. The anti-conformation, where the two nitrogen groups are 180° apart, is generally the most stable for simple alkanes as it minimizes steric repulsion. However, in this compound, the situation is more complex. The bulky CBZ group introduces significant steric hindrance, which can destabilize certain conformations. The gauche conformations (dihedral angle ~60°) may be stabilized by intramolecular hydrogen bonding between the N1-H and the carbonyl oxygen of the CBZ group.

Eclipsed Conformations: These represent energy maxima on the rotational barrier. The repulsion between the substituents, known as torsional strain, is maximized in these arrangements. The conformation where the primary amino group is eclipsed with the large N-CBZ group would be particularly high in energy due to severe steric clash.

The energy landscape is a graphical representation of the potential energy as a function of the dihedral angles. For this compound, the landscape would be asymmetric due to the chiral center. Computational studies on similar N-substituted diamines and peptides show that protecting groups significantly influence the conformational populations. The CBZ group, with its rigid phenyl ring and planar amide-like carbamate (B1207046) structure, restricts the rotational freedom more than a simple alkyl group would. This conformational rigidity can be advantageous in catalysis, as it reduces the number of non-productive binding modes.

A hypothetical relative energy profile for the key conformers around the C1-C2 bond is presented below, illustrating the interplay of steric hindrance and potential hydrogen bonding.

Emerging Research Directions and Future Perspectives for 2 N Cbz Propane 1,2 Diamine

Development of Novel Catalytic Systems

The unique structural features of 2-N-CBZ-propane-1,2-diamine and its derivatives make them promising candidates for the development of novel catalytic systems, particularly in asymmetric synthesis. The presence of a chiral backbone in its derivatives can lead to high enantioselectivity in catalytic reactions.

Key Research Areas:

Asymmetric Organocatalysis: Derivatives of this compound are being explored as organocatalysts. For instance, prolinamide organocatalysts derived from related chiral diamines have been synthesized and tested in asymmetric aldol (B89426) and Michael addition reactions. mdpi.comunibo.it The development of catalysts with finely tuned steric and electronic properties is a key area of investigation. mdpi.com

Transition-Metal Catalysis: The diamine moiety can act as a ligand for transition metals, forming complexes that catalyze a variety of reactions. Research is focused on designing chiral palladium-diamine catalytic systems for applications such as enantioselective Suzuki-Miyaura coupling reactions. The rigidity of the propane-1,2-diamine scaffold is a key design principle for enhancing enantioselectivity in these systems.

Synergistic Catalysis: There is growing interest in synergistic catalysis, where a chiral aminocatalyst works in concert with an achiral metal catalyst. rsc.org Derivatives of this compound could be employed as the chiral aminocatalyst component in such systems to achieve novel reactivity and selectivity.

Table 1: Examples of Catalytic Systems Utilizing Diamine Scaffolds

Catalyst TypeApplicationKey Features
Prolinamide OrganocatalystsAsymmetric Aldol & Michael AdditionsTunable stereo and electronic properties. mdpi.com
Chiral Palladium-Diamine ComplexesEnantioselective Suzuki-Miyaura CouplingRigid C2-symmetric structure for high enantioselectivity.
Synergistic Amino/Metal CatalystsAsymmetric AlkylationsCombination of chiral aminocatalyst and achiral metal catalyst. rsc.org

Exploration of New Synthetic Transformations

The reactivity of this compound allows for its use in a variety of synthetic transformations to produce valuable molecules. The protected amine group enables selective reactions at the free amine functionality. evitachem.com

Key Research Findings:

Synthesis of Heterocycles: 1,2-Diamine derivatives are crucial for synthesizing fused heterocyclic compounds, which are important in medicinal chemistry. Methodologies such as the nitro-Mannich reaction followed by intramolecular N-arylation can be employed.

Formation of Biologically Active Compounds: The 1,2-diamine motif is present in numerous biologically active natural products and pharmaceutical agents. this compound serves as a key building block in the synthesis of these complex molecules.

Vicinal Diamination: Recent research has focused on the metal-free, photosensitized dearomative unsymmetrical diamination of arenes to produce vicinal diamines, a previously challenging transformation. researchgate.net

Table 2: Synthetic Applications of this compound and its Derivatives

TransformationProduct TypeSignificance
Intramolecular N-arylationFused HeterocyclesAccess to pharmacologically relevant scaffolds.
Asymmetric SynthesisChiral Amines and DerivativesBuilding blocks for pharmaceuticals and natural products. ua.es
Dearomative DiaminationVicinal DiaminesNovel and efficient route to important synthetic intermediates. researchgate.net

Integration into Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. sci-hub.se The integration of this compound into flow chemistry setups is an emerging area with considerable potential.

Potential Benefits and Research Directions:

Improved Reaction Control: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities in reactions involving this compound. scribd.com

Enhanced Safety: Many reactions involving amines can be exothermic. Flow chemistry allows for better heat dissipation, reducing the risk of thermal runaways. scribd.com

Automated Synthesis: Flow systems can be automated for high-throughput screening of reaction conditions and for the continuous production of target molecules derived from this compound. sci-hub.se Research is ongoing to develop highly automated flow synthesis platforms for applications ranging from medicinal chemistry to process development. sci-hub.se

Advanced Materials Science Applications

The unique properties of diamines are being harnessed in the field of materials science to create novel materials with tailored functionalities.

Emerging Applications:

Metal-Organic Frameworks (MOFs): Diamines can be used as linkers in the synthesis of MOFs. researchgate.net These materials have potential applications in gas storage, separations, and catalysis. Research has shown that MOFs can exhibit kinetic selectivity for the separation of propene and propane (B168953). northwestern.edu

Polymers and Coatings: Benzylated aminopropylated alkylenediamines, which can be derived from structures related to this compound, are used as curing agents in epoxy resins to produce adhesives, coatings, and composite materials. google.com

Combinatorial Materials Science: This approach allows for the rapid screening of large numbers of materials to discover new functionalities. sigmaaldrich.com this compound derivatives could be incorporated into combinatorial libraries to explore new materials for energy applications and transparent conducting oxides. sigmaaldrich.com

Green Chemistry Approaches to this compound Synthesis and Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws

Key Strategies and Research:

Catalyst-Free and Solvent-Free Synthesis: Research has demonstrated the synthesis of N,N'-dibenzyl diamines through the reduction of di-Schiff bases in water without the need for a catalyst, representing a highly eco-friendly protocol. researchgate.net

Use of Greener Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with more environmentally benign alternatives in the synthesis and application of this compound. For example, using urea (B33335) as an ecofriendly carbonyl source for carbamate (B1207046) synthesis is being explored. organic-chemistry.org

Atom Economy: Developing synthetic routes with high atom economy is a central goal of green chemistry. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The synthesis of pyrano[3,2-c]quinolone derivatives using a bio-organic catalyst in water is an example of a process with excellent yields and atom economy. acs.org

Conclusion: Broader Impact of 2 N Cbz Propane 1,2 Diamine in Modern Organic Chemistry Research

Summary of Key Contributions to Chiral Synthesis

2-N-CBZ-propane-1,2-diamine, a derivative of the simplest chiral diamine, 1,2-diaminopropane (B80664), has emerged as a critical chiral building block in asymmetric synthesis. wikipedia.orga2bchem.combldpharm.com Its utility stems from the strategic placement of a single carboxybenzyl (CBZ) protecting group on one of the two amino functionalities. This mono-protection allows for selective chemical transformations at the free primary amine, while the other is shielded, enabling the construction of complex chiral molecules with a high degree of stereochemical control.

The core structure, derived from propane-1,2-diamine, provides a rigid and C2-symmetric scaffold, which is instrumental in reducing conformational flexibility and enhancing enantioselectivity in chemical reactions. The presence of the CBZ group is pivotal; it is a stable protecting group that can be readily removed under mild conditions, such as catalytic hydrogenation, to liberate the free amine for subsequent synthetic steps. evitachem.com This feature makes this compound an invaluable intermediate in multi-step syntheses of pharmaceutically relevant compounds.

A notable application of a mono-CBZ-protected propanediamine is in the synthesis of the antimalarial drug candidate MMV693183. chemrxiv.org In this synthesis, the Cbz-protected diamine serves as a key intermediate, reacting with other fragments to build the complex target molecule. chemrxiv.org This exemplifies the compound's role in facilitating the creation of biologically active molecules with specific stereochemistry, which is often crucial for their therapeutic efficacy.

The synthesis of such chiral diamines and their derivatives is a focal point of research, as they are precursors to ligands used in metal-catalyzed asymmetric reactions. researchgate.net These ligands can coordinate with metal centers to create chiral catalysts that drive reactions toward the formation of a single enantiomer of a product, a cornerstone of modern pharmaceutical development. ua.es

Key Contributions of this compound:

ContributionDescription
Chiral Building Block Serves as a fundamental chiral starting material for the synthesis of more complex enantiomerically pure molecules. cymitquimica.com
Mono-protected Intermediate The presence of a single CBZ protecting group allows for selective reactions at the unprotected amine, enabling sequential and controlled molecular assembly. evitachem.com
Facilitator of Asymmetric Synthesis Its chiral scaffold is essential for creating stereospecific products, which is critical in medicinal chemistry and materials science.
Precursor to Chiral Ligands Can be used to synthesize chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of metal-catalyzed reactions. researchgate.net

Prospects for Interdisciplinary Research

The unique structural features and synthetic versatility of this compound open avenues for its application in various interdisciplinary research fields. Its established role in the synthesis of bioactive compounds firmly plants it at the interface of organic chemistry and medicinal chemistry.

The development of new pharmaceuticals is a primary area of future research. The diamine motif is a common feature in many biologically active natural products and synthetic drugs. researchgate.net Therefore, this compound and its derivatives are likely to be employed in the synthesis of novel therapeutic agents targeting a range of diseases. Its use in creating antimalarial compounds suggests potential for developing other anti-infective agents. chemrxiv.org

Furthermore, the ability of its parent compound, 1,2-diaminopropane, to form stable complexes with metal ions suggests applications in bioinorganic chemistry and materials science. solubilityofthings.com Research could explore the use of this compound in designing novel metal-based catalysts with enhanced stability and selectivity. The development of such catalysts could have a significant impact on industrial chemical processes, making them more efficient and environmentally friendly.

The field of supramolecular chemistry could also benefit from this compound. The chiral diamine backbone can be functionalized to create complex host-guest systems. For instance, attaching crown ether side arms to the diamine scaffold has been shown to create dynamic chiral pockets capable of molecular recognition, which is crucial for developing sensors and new catalytic systems.

Potential Interdisciplinary Research Areas:

FieldPotential Application
Medicinal Chemistry Synthesis of novel drug candidates, including anti-infectives and enzyme inhibitors. chemrxiv.org
Materials Science Development of new chiral polymers and materials with unique optical or electronic properties. solubilityofthings.com
Catalysis Design of highly selective and efficient asymmetric catalysts for green chemistry applications. nih.gov
Bioinorganic Chemistry Study of metal-ligand interactions and the development of metalloenzyme mimics.
Supramolecular Chemistry Construction of chiral sensors and host-guest assemblies for molecular recognition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-N-CBZ-propane-1,2-diamine, and how is purity validated?

  • Methodology : The compound is typically synthesized via alkylation of propane-1,2-diamine with a benzyl chloroformate (Cbz-Cl) derivative under basic conditions. For example, analogous diamines are prepared using bromoalkanes and diamines in ethanol/pyridine mixtures . Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) (≥95% purity) , while structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) and mass spectrometry (MS) to verify molecular weight and functional groups .

Q. What handling and storage protocols ensure experimental reproducibility?

  • Methodology : Store the compound under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . During handling, use gloveboxes or Schlenk lines to avoid moisture/oxygen exposure, especially for metal coordination studies. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, as recommended for structurally similar diamines . Document batch-specific data (e.g., CAS 850033-67-9 ) and storage conditions in metadata to ensure reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology : Key techniques include:

  • NMR : 1^1H NMR identifies proton environments (e.g., Cbz aromatic protons at δ 7.2–7.4 ppm), while 13^13C NMR confirms carbamate carbonyl (δ ~155 ppm) .
  • MS : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • IR : Stretching frequencies for NH (3300–3400 cm1^{-1}) and carbonyl (1700–1750 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How does the Cbz group modulate propane-1,2-diamine’s reactivity in coordination chemistry?

  • Methodology : The Cbz group introduces steric bulk and electron-withdrawing effects, altering metal-binding kinetics. For example, trans-cyclobutane-1,2-diamine analogs show rigid conformations that enhance selectivity in metal complexes . Comparative studies using X-ray crystallography and DFT calculations can quantify steric parameters (e.g., Tolman cone angles) and electronic effects (e.g., ligand field strength) .

Q. How can researchers resolve discrepancies in catalytic efficiencies of this compound complexes?

  • Methodology : Contradictions may arise from variations in:

  • Purity : Validate via HPLC and elemental analysis .
  • Synthetic routes : Compare alkylation vs. reductive amination methods .
  • Reaction conditions : Control solvent polarity (e.g., DMF vs. THF) and temperature using design-of-experiments (DoE) frameworks .
  • Characterization : Use cyclic voltammetry to assess redox activity in catalytic cycles .

Q. What computational approaches predict solvent stability of this compound?

  • Methodology : Employ molecular dynamics (MD) simulations to study solvation effects in polar (water) vs. nonpolar (toluene) solvents. Density functional theory (DFT) calculates Gibbs free energy of solvation, while COSMO-RS models predict solubility parameters . Validate predictions with experimental stability assays (e.g., NMR monitoring over 72 hours) .

Q. What challenges arise in scaling up synthesis while preserving enantiomeric purity?

  • Methodology : Scaling up introduces racemization risks due to prolonged reaction times. Mitigation strategies include:

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphates) .
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) .
  • Process optimization : Flow chemistry reduces residence time and improves temperature control .

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2-N-CBZ-propane-1,2-diamine

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